Acide Orotique Monohydraté-15N

Vue d'ensemble

Description

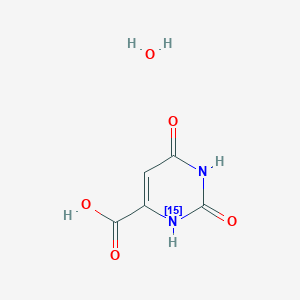

2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate is a specialized form of orotic acid, a naturally occurring heterocyclic compound. This compound is enriched with the stable isotope nitrogen-15, making it a valuable tool in scientific research. Orotic acid itself is a precursor in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA .

Applications De Recherche Scientifique

2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate has a wide range of applications in scientific research:

Chemistry: Used as a tracer in isotope labeling studies to track chemical reactions and metabolic pathways.

Biology: Investigates the biosynthesis of pyrimidine nucleotides and their role in cellular processes.

Medicine: Studies the effects of orotic acid on liver function and its potential therapeutic uses in treating liver disorders.

Industry: Utilized in the production of labeled compounds for research and development .

Mécanisme D'action

Target of Action

Orotic Acid-15N Monohydrate primarily targets several enzymes. These include Orotate phosphoribosyltransferase in Salmonella typhimurium, Dihydroorotate dehydrogenase (quinone), mitochondrial in Humans, Dihydroorotate dehydrogenase (quinone) in Escherichia coli, and Dihydroorotase in Escherichia coli . These enzymes play crucial roles in the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA .

Mode of Action

Orotic Acid-15N Monohydrate interacts with its targets by inhibiting the activity of the enzymes it binds to . This interaction leads to changes in the synthesis of pyrimidine nucleotides, affecting various biochemical reactions .

Biochemical Pathways

Orotic Acid-15N Monohydrate affects the pyrimidine synthesis pathway. It is a precursor of pyrimidine nucleotides, which are involved in many biochemical reactions such as the synthesis of RNA and carbohydrate-containing macromolecules like glycogen, glycoproteins, and glycolipids . The compound is synthesized in the body via a mitochondrial enzyme, dihydroorotate dehydrogenase, or a cytoplasmic enzyme of the pyrimidine synthesis pathway .

Pharmacokinetics

It is known that orotic acid is used to manage uncomplicated liver dysfunction in combination with xanthine .

Result of Action

The molecular and cellular effects of Orotic Acid-15N Monohydrate’s action are primarily related to its role in the synthesis of pyrimidine nucleotides. By affecting the activity of key enzymes in this pathway, it can influence the synthesis of DNA and RNA, and thus, cellular function .

Action Environment

The action of Orotic Acid-15N Monohydrate can be influenced by environmental factors. For instance, the presence of water molecules plays a structure-directing role in orotic acid and its salts . Changes in the hydration state of the compound can affect its stability and efficacy .

Analyse Biochimique

Biochemical Properties

Orotic Acid-15N Monohydrate plays a significant role in biochemical reactions. It is a precursor in the biosynthesis of pyrimidine nucleotides and RNA . It is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase enzyme . The nature of these interactions involves binding with enzymes and other biomolecules, contributing to various biochemical processes.

Cellular Effects

Orotic Acid-15N Monohydrate has been observed to have effects on various types of cells and cellular processes. For instance, it has been shown to modulate both the inflammatory and metabolic reaction provoked by acute contraction in skeletal muscle cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Orotic Acid-15N Monohydrate exerts its effects through various mechanisms. It is involved in the biosynthesis of pyrimidine nucleotides and RNA, where it is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase enzyme . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Orotic Acid-15N Monohydrate can change over time. For instance, in a study involving magnesium orotate octahydrate, a loss of associated water molecules was observed after an overnight MAS NMR experiment . This suggests that the product’s stability and degradation, as well as any long-term effects on cellular function, can be observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Orotic Acid-15N Monohydrate can vary with different dosages in animal models. For instance, orotic acid has been reported to induce hepatic steatosis and hepatomegaly in rats

Metabolic Pathways

Orotic Acid-15N Monohydrate is involved in the pyrimidine de novo synthesis pathway, which drives the production of uridine nucleotides to provide essential precursors for RNA, DNA, phospholipid, glycoprotein, and glycogen formation . This could also include any effects on metabolic flux or metabolite levels.

Subcellular Localization

Given its role in the biosynthesis of pyrimidine nucleotides, it is likely to be localized in the mitochondria where the enzyme dihydroorotate dehydrogenase (DHODH) is located .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate typically involves the incorporation of nitrogen-15 into the orotic acid molecule. This can be achieved through synthetic routes that utilize nitrogen-15 labeled reagents. The process generally includes the following steps:

Synthesis of Nitrogen-15 Labeled Uracil: The initial step involves the synthesis of uracil labeled with nitrogen-15.

Conversion to Orotic Acid: The labeled uracil is then converted to orotic acid through a series of chemical reactions, including oxidation and carboxylation.

Industrial Production Methods: Industrial production of 2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate undergoes various chemical reactions, including:

Oxidation: Conversion to orotidine-5’-monophosphate (OMP) in the presence of oxidizing agents.

Reduction: Reduction reactions can convert orotic acid derivatives to dihydroorotate.

Substitution: Nucleophilic substitution reactions involving the carboxyl group

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

Orotidine-5’-monophosphate (OMP): A key intermediate in pyrimidine biosynthesis.

Dihydroorotate: An intermediate in the reduction pathway

Comparaison Avec Des Composés Similaires

Orotic Acid-13C,15N2 Monohydrate: Another isotopically labeled form of orotic acid, enriched with both carbon-13 and nitrogen-15.

6-Carboxyuracil: A precursor in the biosynthesis of pyrimidine nucleotides, similar to orotic acid

Uniqueness: 2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate is unique due to its specific isotopic labeling with nitrogen-15, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where understanding the fate of nitrogen atoms in biochemical pathways is crucial .

Activité Biologique

2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate, also known as a nitrogen-15 labeled derivative of orotic acid, is a heterocyclic compound that plays a significant role in biological systems, particularly in the biosynthesis of pyrimidine nucleotides. This compound is utilized in various research applications due to its isotopic labeling, which aids in tracing metabolic pathways and understanding biochemical processes.

- IUPAC Name: 2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate

- Molecular Formula: C5H4N2O4·H2O

- CAS Number: 1229646-87-0

- Molecular Weight: 156.096 g/mol

Biological Significance

The biological activity of 2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate primarily revolves around its role as a precursor in the synthesis of nucleotides, which are essential for DNA and RNA formation. The compound's nitrogen-15 isotope labeling allows researchers to track nitrogen atoms through various metabolic pathways, providing insights into nucleic acid metabolism and cellular functions.

The compound acts by integrating into the nucleotide synthesis pathway. Specifically, it can be converted into orotidine monophosphate (OMP), which is a crucial intermediate in the biosynthesis of pyrimidine nucleotides. This conversion is facilitated by enzymes involved in nucleotide metabolism.

Research Applications

The compound has been applied in various fields of research:

- Metabolic Studies : Used as a tracer in studies investigating the metabolism of pyrimidines.

- Cancer Research : Investigated for its potential role in inhibiting cell proliferation by disrupting nucleotide synthesis.

- Liver Function Studies : Examined for its effects on liver metabolism and potential therapeutic roles in liver disorders.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Nucleotide Synthesis : A study demonstrated that the incorporation of 2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate into cultured cells allowed researchers to trace the incorporation of nitrogen into nucleotides, revealing insights into how cells regulate nucleotide pools under various physiological conditions.

- Cancer Cell Proliferation : Research indicated that derivatives of orotic acid could inhibit the growth of certain cancer cell lines by interfering with nucleotide synthesis pathways. This suggests potential therapeutic applications for compounds like 2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate in oncology .

Comparative Analysis

To understand the uniqueness of 2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate compared to similar compounds, a comparative table is presented below:

| Compound Name | Isotope Labeling | Role in Nucleotide Synthesis | Unique Features |

|---|---|---|---|

| 2,4-Dioxo-(115N)1H-Pyrimidine-6-Carboxylic Acid; Hydrate | Nitrogen-15 | Precursor to OMP | Stable isotope labeling for metabolic tracking |

| Orotic Acid | None | Precursor to UMP | Naturally occurring without isotopic labeling |

| 6-Carboxyuracil | Carbon-13 | Precursor to UMP | Labeled with carbon for specific tracking studies |

Propriétés

IUPAC Name |

2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i6+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUZGLGRBBHYFZ-NWZHYJCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([15NH]C(=O)NC1=O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.